Hemigossypol

Description

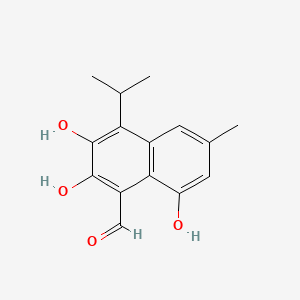

Structure

3D Structure

Properties

CAS No. |

40817-07-0 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C15H16O4/c1-7(2)12-9-4-8(3)5-11(17)13(9)10(6-16)14(18)15(12)19/h4-7,17-19H,1-3H3 |

InChI Key |

WWHRTLINNBKCGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=C(C(=C2C(C)C)O)O)C=O |

Appearance |

Solid powder |

Other CAS No. |

40817-07-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Hemigossypol |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Hemigossypol?

An In-depth Technical Guide to the Chemical Structure of Hemigossypol

Introduction

This compound is a sesquiterpenoid natural product of significant interest to researchers in phytochemistry and drug development.[1] It is primarily known as the direct biosynthetic precursor to gossypol, a dimeric sesquiterpenoid found in cotton plants (genus Gossypium).[2][3][4] Isolated from cotton stems, this compound has demonstrated notable biological activities, including antifungal properties that are reportedly more potent than those of its dimer, gossypol.[1][5] This guide provides a comprehensive overview of the chemical structure of this compound, supported by quantitative data, experimental protocols for its synthesis and analysis, and detailed visualizations of its structure and relevant pathways.

Chemical Structure and Properties

This compound is a polyphenolic compound built upon a naphthalene framework.[6] Its structure features multiple hydroxyl groups, an aldehyde group, a methyl group, and an isopropyl substituent, which contribute to its chemical reactivity and biological function.[6]

The structural connectivity of this compound is depicted in the diagram below.

Caption: 2D chemical structure of this compound.

Physicochemical Data

A summary of key quantitative properties for this compound is provided below. These parameters are crucial for professionals in drug development for predicting the compound's behavior in biological systems and for designing analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 260.29 g/mol | [8][9][10] |

| Monoisotopic Mass | 260.10485899 Da | [7] |

| XlogP | 3.6 | [11][12] |

| Polar Surface Area | 77.76 Ų | [10] |

| Hydrogen Bond Donors | 3 | [10] |

| Hydrogen Bond Acceptors | 4 | [10] |

| Rotatable Bond Count | 2 | [11] |

| QED Weighted | 0.57 | [10] |

| Np Likeness Score | 1.34 | [10] |

Biosynthesis and Biological Significance

This compound is a key intermediate in the biosynthesis of gossypol.[13] This process involves the oxidative coupling of two this compound molecules, a reaction catalyzed by peroxidase enzymes in the presence of hydrogen peroxide.[3][14] The resulting product is gossypol, a compound known for its wide range of biological activities, including antifertility and antitumor effects.[4][15]

The biosynthetic pathway is crucial for understanding the production of these compounds in cotton and for potential bioengineering applications to manipulate gossypol levels in cottonseed.[14]

Caption: Biosynthesis of Gossypol from this compound.

Experimental Protocols

The characterization and study of this compound rely on robust experimental methods for its synthesis and analysis. The following sections detail the methodologies cited in the literature.

De Novo Chemical Synthesis of this compound

The first de novo synthesis of this compound provides a viable route for obtaining the compound for research purposes, independent of natural extraction.[1] The multi-step process is outlined below.

Caption: Workflow for the chemical synthesis of this compound.

Detailed Methodology:

-

Lactone Formation : The synthesis begins with the reaction of a Grignard reagent, formed from 1-bromo-2-isopropyl-3,4-dimethoxybenzene, with ethyl 3-methyl-4-oxobutanoate. This step yields a dihydro-5-(2-isopropyl-3,4-dimethoxyphenyl)-4-methyl-2-furanone intermediate.[1]

-

Conversion to Naphthalenol : The lactone intermediate is then treated with boron tribromide (BBr₃). This strong Lewis acid facilitates the opening of the lactone ring, followed by a Friedel-Crafts cyclization, dehydration, and aromatization to successfully form the corresponding naphthalenol derivative in high yield (70-90%).[1]

-

Formylation : The aldehyde group is introduced onto the naphthalenol ring via a formylation reaction. This is achieved using titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[1]

-

Hydrolysis : The final step is a hydrolysis reaction, which yields the natural product, this compound.[1]

This synthetic scheme is significant as it allows for the production of this compound derivatives by modifying the starting materials, enabling further structure-activity relationship (SAR) studies.[1][16]

Identification and Analysis by HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard techniques for the identification and quantification of this compound in biological samples, such as developing cotton embryos.[2][13]

General Protocol Outline:

-

Sample Preparation :

-

Lyophilize and grind the biological tissue (e.g., cotton embryo).

-

Extract the ground tissue with an appropriate solvent mixture, typically containing acetone and water, often acidified (e.g., with phosphoric acid) to improve the stability and extraction of phenolic compounds.

-

Centrifuge the mixture to pellet solid debris and collect the supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) prior to injection.

-

-

Chromatographic Conditions (HPLC) :

-

Column : A reverse-phase C18 column is typically used.

-

Mobile Phase : A gradient elution system is employed, commonly using two solvents:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure sharp peaks for phenolic compounds.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient : A linear gradient starting with a low percentage of Solvent B, gradually increasing to a high percentage over 30-40 minutes to elute compounds of increasing hydrophobicity.

-

Flow Rate : Typically 0.5-1.0 mL/min.

-

Detection : A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths. This compound can be monitored at its UV absorption maxima.

-

-

Mass Spectrometry Conditions (LC-MS) :

-

Ionization Source : Electrospray ionization (ESI) is commonly used, often in negative ion mode for phenolic compounds.

-

Mass Analyzer : A tandem mass spectrometer (e.g., triple quadrupole or ion trap) is used for MS/MS analysis.

-

Analysis : The mass spectrometer identifies this compound based on its specific mass-to-charge ratio (m/z) for the parent ion [M-H]⁻ and its characteristic fragmentation pattern upon collision-induced dissociation (CID). This provides a high degree of confidence in its identification.[2]

-

Conclusion

This compound stands as a molecule of considerable scientific importance, not only as a precursor in the biosynthesis of gossypol but also for its intrinsic biological activities. The elucidation of its chemical structure, enabled by modern spectroscopic techniques and confirmed by de novo synthesis, has paved the way for further investigation into its therapeutic potential. The detailed protocols and data presented in this guide offer a foundational resource for researchers and professionals dedicated to natural product chemistry and drug discovery.

References

- 1. Synthesis of this compound and its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gossypol - Wikipedia [en.wikipedia.org]

- 4. Gossypol and Its Natural Derivatives: Multitargeted Phytochemicals as Potential Drug Candidates for Oncologic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 40817-07-0: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C15H16O4 | CID 115300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. shop.bio-connect.nl [shop.bio-connect.nl]

- 10. Compound: this compound (CHEMBL2271696) - ChEMBL [ebi.ac.uk]

- 11. Phytochemical: this compound [caps.ncbs.res.in]

- 12. PubChemLite - this compound (C15H16O4) [pubchemlite.lcsb.uni.lu]

- 13. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Structure, properties of gossypol and its derivatives—from physiological activities to drug discovery and drug design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis of this compound and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Isolation of Hemigossypol from Cotton

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemigossypol, a sesquiterpenoid aldehyde, is a pivotal natural product found in cotton (Gossypium spp.). Initially identified as the biosynthetic precursor to the well-known dimeric compound gossypol, this compound has garnered significant attention for its own diverse biological activities. As a phytoalexin, it plays a crucial role in the cotton plant's defense mechanisms against a range of pathogens and herbivores. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound, with a focus on methodologies and quantitative data relevant to researchers and drug development professionals.

Discovery and Biosynthesis

The existence of this compound was first postulated as the monomeric precursor to gossypol. This hypothesis was substantiated by studies demonstrating the peroxidative conversion of this compound to gossypol. This compound was first isolated from infected cotton xylem stems and has since been identified in various parts of the cotton plant, including developing embryos. Its accumulation often coincides with the expression of genes involved in terpenoid biosynthesis, such as δ-cadinene synthase and (+)-δ-cadinene 8-hydroxylase, particularly in response to pathogen attack.

The biosynthesis of this compound is an integral part of the terpenoid pathway in cotton. The pathway originates from farnesyl diphosphate (FPP) and proceeds through a series of enzymatic reactions to form the characteristic sesquiterpenoid structure of this compound. This monomer then undergoes oxidative dimerization to form gossypol.

FPP [label="Farnesyl Diphosphate (FPP)"]; d_Cadinene [label="(+)-δ-Cadinene"]; Intermediates [label="Oxidative Intermediates"]; this compound [label="this compound", fillcolor="#FBBC05"]; Gossypol [label="Gossypol", fillcolor="#EA4335"];

FPP -> d_Cadinene [label="+)-δ-cadinene synthase"]; d_Cadinene -> Intermediates [label="CYP706B1 & other enzymes"]; Intermediates -> this compound; this compound -> Gossypol [label="Peroxidase/Dirigent Protein"]; }

Caption: Biosynthetic pathway of this compound from farnesyl diphosphate.Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation in potential applications.

| Property | Value | Source |

| Molecular Formula | C15H16O4 | PubChem |

| Molecular Weight | 260.29 g/mol | PubChem |

| IUPAC Name | 2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde | PubChem |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents like acetone and methanol; insoluble in water. | Sigma-Aldrich |

Isolation and Purification of this compound

The isolation of this compound from cotton tissues requires a multi-step process involving extraction, fractionation, and chromatographic purification.

Experimental Protocol: Extraction and Isolation

1. Plant Material and Preparation:

-

Collect fresh plant material (e.g., roots, stems, or leaves) from Gossypium spp.

-

Wash the plant material thoroughly with distilled water to remove any debris.

-

Air-dry or freeze-dry the material and grind it into a fine powder.

2. Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent (e.g., a mixture of acetone and water) at room temperature for 24-48 hours. The ratio of solvent to plant material should be sufficient to ensure thorough extraction.

-

Filter the extract through cheesecloth and then filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Resuspend the crude extract in a mixture of water and a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar compounds.

-

Separate the aqueous layer and subsequently extract it with a solvent of intermediate polarity, such as ethyl acetate, to partition the this compound and related compounds.

-

Evaporate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Subject the dried ethyl acetate fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Pool the fractions rich in this compound and concentrate them.

5. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification, employ preparative reverse-phase HPLC.

-

Column: C18 column (e.g., 250 x 10 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might start at 30% acetonitrile and increase to 80% over 30 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: UV detector at 254 nm.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Plant_Material [label="Cotton Plant Material (e.g., roots)"]; Extraction [label="Solvent Extraction (Acetone/Water)"]; Partitioning [label="Liquid-Liquid Partitioning"]; Column_Chromatography [label="Silica Gel Column Chromatography"]; Prep_HPLC [label="Preparative HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pure_this compound [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Plant_Material -> Extraction; Extraction -> Partitioning; Partitioning -> Column_Chromatography; Column_Chromatography -> Prep_HPLC; Prep_HPLC -> Pure_this compound; }

Caption: General workflow for the isolation and purification of this compound.Structural Characterization

The identity and structure of isolated this compound are confirmed using various spectroscopic techniques.

| Technique | Key Observations |

| ¹H-NMR | Signals corresponding to aromatic protons, an aldehyde proton, an isopropyl group, and a methyl group. |

| ¹³C-NMR | Resonances for aromatic carbons, a carbonyl carbon (aldehyde), and aliphatic carbons of the isopropyl and methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z 260). The fragmentation pattern can provide further structural information. |

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a compound of interest for various applications, including agriculture and medicine.

Antifungal Activity

This compound has demonstrated significant antifungal properties against various plant and animal pathogenic fungi.

| Fungal Species | MIC (µg/mL) | Reference |

| Verticillium dahliae | Data not available | |

| Rhizoctonia solani | Data not available | |

| Fusarium oxysporum | Data not available | |

| Other phytopathogenic fungi | Broad-spectrum activity reported | [1] |

Experimental Protocol: Antifungal Bioassay (Broth Microdilution Method)

1. Fungal Inoculum Preparation:

-

Culture the fungal strain on a suitable agar medium.

-

Prepare a spore or conidial suspension in sterile saline or a suitable broth.

-

Adjust the concentration of the suspension spectrophotometrically to a standard density.

2. Assay Plate Preparation:

-

In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., RPMI-1640).

-

The final volume in each well should be 100 µL.

-

Include positive (a known antifungal agent) and negative (broth only) controls.

3. Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well.

-

Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.

4. Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Insecticidal Activity

This compound also possesses insecticidal properties against certain insect pests.

| Insect Species | LC₅₀ (mg/kg) | Reference |

| Mosquito larvae | < 0.25 (60% mortality at 0.25 mg/kg) | [1] |

Experimental Protocol: Insecticidal Bioassay (Leaf Disc Method)

1. Preparation of Test Solutions:

-

Prepare different concentrations of this compound in a suitable solvent.

2. Treatment of Leaf Discs:

-

Cut uniform discs from the leaves of a suitable host plant.

-

Dip the leaf discs in the test solutions for a specific duration.

-

Allow the solvent to evaporate completely.

3. Bioassay:

-

Place the treated leaf discs in a Petri dish lined with moist filter paper.

-

Introduce a known number of insect larvae into each Petri dish.

-

Include a control group with leaf discs treated only with the solvent.

4. Data Collection and Analysis:

-

Record the larval mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the lethal concentration (LC₅₀) value using probit analysis.

Antiviral Activity

This compound and its derivatives have shown promising activity against plant viruses like the Tobacco Mosaic Virus (TMV).[1]

| Virus | Activity | Concentration | Reference |

| Tobacco Mosaic Virus (TMV) | 70.3% (inactivation) | 500 µg/mL | [1] |

| Tobacco Mosaic Virus (TMV) | 65.4% (curative) | 500 µg/mL | [1] |

| Tobacco Mosaic Virus (TMV) | 72.4% (protection) | 500 µg/mL | [1] |

Signaling Pathways and Mechanism of Action

This compound, as a phytoalexin, is involved in the plant's defense signaling pathways. Its accumulation is often induced by elicitors from pathogens, suggesting a role in the plant's innate immune response. The Jasmonic Acid (JA) signaling pathway is known to be involved in regulating the expression of genes in the gossypol biosynthetic pathway. The exact mechanism by which this compound exerts its antifungal and insecticidal effects is still under investigation but is thought to involve the disruption of cell membranes and interference with key metabolic processes in the target organisms.

Pathogen_Attack [label="Pathogen Attack / Herbivory"]; Elicitors [label="Elicitors"]; Receptors [label="Plant Receptors"]; JA_Pathway [label="Jasmonic Acid (JA) Signaling Pathway", fillcolor="#FBBC05"]; Gene_Expression [label="Defense Gene Expression"]; Hemigossypol_Biosynthesis [label="this compound Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Defense_Response [label="Plant Defense Response"];

Pathogen_Attack -> Elicitors; Elicitors -> Receptors; Receptors -> JA_Pathway; JA_Pathway -> Gene_Expression; Gene_Expression -> Hemigossypol_Biosynthesis; Hemigossypol_Biosynthesis -> Defense_Response; }

Caption: A simplified diagram of the plant defense signaling leading to this compound production.Conclusion

This compound is a multifaceted natural product with significant potential in various scientific and commercial applications. Its role as a key intermediate in gossypol biosynthesis and its intrinsic biological activities as an antifungal, insecticidal, and antiviral agent make it a valuable target for further research. The detailed methodologies and data presented in this guide are intended to facilitate the exploration of this compound's full potential in the development of new drugs and crop protection agents. Further studies are warranted to elucidate its precise mechanisms of action and to optimize its production and application.

References

The Hemigossypol Biosynthesis Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core Biosynthetic and Regulatory Mechanisms in Plants

Hemigossypol and its dimer, gossypol, are pivotal sesquiterpenoid phytoalexins in cotton (Gossypium spp.) that play a crucial role in plant defense against pests and pathogens.[1][2] Beyond their agricultural significance, these compounds have garnered considerable interest in the pharmaceutical industry for their potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study and application of these complex natural products.

The Core Biosynthetic Pathway: From Farnesyl Diphosphate to this compound

The biosynthesis of this compound originates from the isoprenoid pathway, commencing with the cyclization of farnesyl diphosphate (FPP). A series of oxidative reactions, catalyzed by a suite of enzymes including cytochrome P450s and dehydrogenases, sequentially modifies the initial sesquiterpene scaffold to yield this compound.[3][4]

The conversion of FPP to this compound is a multi-step process involving several key enzymes and intermediates.[3] The pathway is initiated by (+)-δ-cadinene synthase, which catalyzes the cyclization of FPP.[3][5] Subsequent hydroxylation and oxidation steps are carried out by a series of enzymes, including CYP706B1, an alcohol dehydrogenase (DH1), CYP82D113, and CYP71BE79, leading to the formation of this compound.[3] One of the intermediates, 8-hydroxy-7-keto-δ-cadinene, has been shown to have a detrimental effect on plant disease resistance if it accumulates.[3][4] The enzyme CYP71BE79, which converts this toxic intermediate, exhibits high catalytic activity.[3][4]

Gossypol itself is formed through the dimerization of this compound, a reaction catalyzed by peroxidases.[6]

Visualization of the this compound Biosynthesis Pathway

The following diagram illustrates the key enzymatic steps and intermediates in the conversion of Farnosyl Diphosphate to this compound.

Quantitative Analysis of the Pathway

Quantitative understanding of the this compound biosynthesis pathway is critical for metabolic engineering and drug development applications. This section presents key quantitative data, including enzyme kinetics and the effects of gene silencing on metabolite accumulation.

Enzyme Kinetic Parameters

The kinetic properties of the enzymes in the this compound pathway have been characterized, providing insights into their efficiency and substrate affinity. Notably, CYP71BE79 demonstrates significantly higher catalytic efficiency compared to other enzymes in the pathway.[3]

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km |

| (+)-δ-cadinene synthase (DCS) | Farnesyl diphosphate (FPP) | 3.2 ± 0.5 | - | - |

| CYP706B1 | (+)-δ-cadinene | 15.6 ± 2.1 | 1.8 ± 0.1 | 0.12 |

| DH1 | 7-hydroxy-(+)-δ-cadinene | 25.4 ± 3.5 | 10.5 ± 0.6 | 0.41 |

| CYP82D113 | 7-keto-δ-cadinene | 12.8 ± 1.7 | 2.5 ± 0.1 | 0.20 |

| CYP71BE79 | 8-hydroxy-7-keto-δ-cadinene | 8.7 ± 1.1 | 35.7 ± 1.5 | 4.10 |

Data sourced from Tian et al. (2018)[3] and Stipanovic et al. (2005)[7]. Note: Vmax for DCS was not provided in the cited source.

Impact of Gene Silencing on Metabolite Levels

Virus-Induced Gene Silencing (VIGS) has been employed to elucidate the function of genes in the this compound pathway. Silencing key enzymatic steps leads to a significant reduction in the accumulation of downstream products, confirming their role in the biosynthesis.

| Silenced Gene | Metabolite Measured | Reduction (%) |

| CDNC | Hemigossypolone | 95.1 |

| CDNC | Gossypol | 96.7 |

| CYP706B1 | Hemigossypolone | 59.4 |

| CYP706B1 | Gossypol | 61.2 |

| DH1 | Hemigossypolone | >50 |

| DH1 | Gossypol | >50 |

| CYP82D113 | Hemigossypolone | >50 |

| CYP82D113 | Gossypol | >50 |

| CYP71BE79 | Hemigossypolone | >50 |

| CYP71BE79 | Gossypol | >50 |

| 2-ODD-1 | Hemigossypolone | >50 |

| 2-ODD-1 | Gossypol | >50 |

Data sourced from Tian et al. (2018)[3].

Transcriptional Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level, involving a network of transcription factors that respond to developmental and environmental cues.

Key regulators include the transcription factors GoPGF (GOSSYPOL PIGMENT FORMATION) and CGP1 (COTTON GLAND PIGMENT 1), which is an R2R3-MYB transcription factor.[8] GoPGF acts as a master regulator, controlling both the development of pigment glands where gossypol is stored and the expression of gossypol biosynthesis genes.[8] GoPGF interacts with CGP1 to regulate the pathway.[8] Downstream of these master regulators, a cascade of other transcription factors, including those from the MYC and NAC families, are involved in the fine-tuning of gene expression within the pathway.[1][8] For instance, GhMYC2-like has been identified as a key factor that co-expresses with and likely regulates NAC transcription factors involved in pigment gland development.[1]

Visualization of the Regulatory Network

The following diagram depicts the hierarchical regulatory network controlling this compound biosynthesis and pigment gland formation.

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying the this compound biosynthesis pathway.

Terpene Synthase Activity Assay

This protocol is adapted for the assay of sesquiterpene synthases like (+)-δ-cadinene synthase.

Materials:

-

HEPES buffer (25 mM, pH 7.4)

-

Farnesyl diphosphate (FPP) substrate (2 mM)

-

MgCl2 (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

Purified recombinant enzyme or crude protein extract (40-50 µg)

-

Solid Phase Microextraction (SPME) fiber

-

Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

-

Prepare a standard reaction mixture in a total volume of 100 µl containing 25 mM HEPES buffer (pH 7.4), 15 mM MgCl2, and 5 mM DTT.

-

Add 40-50 µg of purified enzyme or crude protein extract to the reaction mixture.

-

Initiate the reaction by adding 2 mM FPP.

-

Incubate the mixture at 30°C for 1 hour.

-

During incubation, expose a PDMS fiber to the headspace of the reaction vial to absorb the volatile terpene products.

-

After incubation, immediately analyze the trapped volatile products by injecting the SPME fiber into a GC-MS system for product identification and quantification.

Quantification of Gossypol and this compound by HPLC

This protocol outlines a general method for the extraction and quantification of gossypol and its precursor, this compound, from plant tissues.

Materials:

-

Plant tissue (e.g., leaves, seeds)

-

Liquid nitrogen

-

Extraction solvent: Acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid or 0.1% trifluoroacetic acid (TFA)

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Gossypol and this compound standards

Procedure:

-

Extraction:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract a known weight of the powdered tissue with the extraction solvent. Vortex thoroughly and sonicate for 15-30 minutes.

-

Centrifuge the extract at high speed (e.g., 10,000 x g) for 10 minutes to pellet cell debris.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Use an isocratic mobile phase of acetonitrile:water (80:20, v/v) with 0.1% phosphoric acid or a gradient system depending on the complexity of the extract.[2][9]

-

Set the flow rate to 1.0 ml/min.[2]

-

Set the UV detector to a wavelength of 254 nm for gossypol detection.[2]

-

Inject a known volume of the filtered extract onto the column.

-

Identify and quantify gossypol and this compound by comparing their retention times and peak areas to those of the standards. Create a standard curve for accurate quantification.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the relative quantification of the expression of genes involved in this compound biosynthesis.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Gene-specific primers for target and reference genes

-

Real-Time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from frozen, ground plant tissue using a commercial RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template.

-

Prepare similar reactions for a validated reference gene (e.g., Actin or Ubiquitin) for normalization.

-

Perform the qPCR reaction in a Real-Time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative expression of the target gene using the 2-ΔΔCt method.[10] This involves normalizing the Ct value of the target gene to the Ct value of the reference gene and comparing the expression in a test sample to a control sample.

-

Experimental Workflow for Pathway Elucidation

The following diagram illustrates a typical experimental workflow for identifying and characterizing genes and enzymes in a biosynthetic pathway like that of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of gossypol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 6. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Identification and quantification of gossypol in cotton by using packed micro-tips columns in combination with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genome-wide identification of terpenoid synthase family genes in Gossypium hirsutum and functional dissection of its subfamily cadinene synthase A in gossypol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: A Technical Guide to the Biological Role of Hemigossypol in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate chemical warfare between plants and their aggressors, a vast arsenal of secondary metabolites is deployed. Among these, the sesquiterpenoid phytoalexins of cotton (Gossypium spp.) stand out for their potent defensive properties. While gossypol is the most renowned of these compounds, its biosynthetic precursor, hemigossypol, plays a critical and direct role in the plant's defense against a broad spectrum of pathogens and herbivores. This technical guide provides an in-depth exploration of the biological functions of this compound, its biosynthesis, mechanism of action, and the experimental methodologies used to study this pivotal defense compound.

Biosynthesis of this compound: A Tightly Regulated Pathway

This compound is a key intermediate in the biosynthesis of gossypol and other related sesquiterpenoid aldehydes that accumulate in the pigment glands of cotton plants.[1] Its production is primarily initiated in response to biotic stress, such as fungal infection or insect herbivory.[2][3] The biosynthetic pathway is a complex, multi-step process originating from the mevalonate (MVA) pathway in the cytosol.

The synthesis of this compound is significantly upregulated upon pathogen attack, such as by the fungal pathogen Verticillium dahliae, or by insect feeding, for instance by the cotton bollworm, Helicoverpa armigera.[2][3] The expression of genes encoding key enzymes in this pathway is induced by elicitors and plant hormones, most notably jasmonic acid (JA).[4][5]

Key Enzymes in the this compound Biosynthetic Pathway:

-

(+)-δ-cadinene synthase (CDNS): This enzyme catalyzes the first committed step in gossypol biosynthesis, the cyclization of farnesyl diphosphate (FPP) to (+)-δ-cadinene.[4][5]

-

CYP706B1: A cytochrome P450 monooxygenase that hydroxylates (+)-δ-cadinene.[6]

-

Dehydrogenases and other P450s: A series of subsequent oxidation reactions are catalyzed by other P450 enzymes and dehydrogenases to yield this compound.[6]

Quantitative Analysis of this compound Accumulation

The concentration of this compound in cotton tissues is a dynamic variable, influenced by genetic factors (cultivar resistance) and the nature of the biotic stress. Resistant cotton varieties tend to accumulate higher levels of this compound and its derivatives more rapidly upon infection compared to susceptible varieties.

| Tissue | Stress Condition | Cotton Cultivar | This compound Concentration (µg/g fresh weight) | Reference |

| Stele | Verticillium dahliae infection (mild strain) | Seabrook Sea Island (resistant) | ~150 | [7] |

| Stele | Verticillium dahliae infection (mild strain) | Acala SJC-1 (tolerant) | ~100 | [7] |

| Stele | Verticillium dahliae infection (severe strain) | Seabrook Sea Island (resistant) | ~120 | [7] |

| Stele | Verticillium dahliae infection (severe strain) | Acala 4-42 (susceptible) | ~60 | [7] |

| Leaves | Verticillium dahliae elicitor treatment | Gossypium hirsutum | Induced, but deoxythis compound was the major compound | [8] |

| Roots | Constitutive | Gossypium arboreum | High basal expression of MVA pathway genes | [2] |

Antimicrobial and Insecticidal Activity of this compound

This compound exhibits significant toxicity to a range of cotton pathogens and insect pests. Its aldehyde functional group is highly reactive and is thought to contribute to its toxicity by forming Schiff bases with proteins, thereby inhibiting enzyme activity.[9]

| Target Organism | Type of Assay | Metric | Value | Reference |

| Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | Estimated to be more potent than gossypol | [10] (qualitative) |

| Verticillium dahliae | Antifungal Bioassay | Complete inhibition of mycelial growth | Effective at concentrations found in resistant plants | [7] |

| Xanthomonas citri subsp. malvacearum | Minimum Inhibitory Concentration (MIC) | MIC | Not specifically determined for this compound, but related compounds show activity | [11] (related compounds) |

| Helicoverpa armigera | Larval Feeding Bioassay | Larval survival | Significantly reduced | [9] (gossypol data) |

| Mosquito larvae | Insecticidal Activity Assay | % Mortality | 60% at 0.25 mg/kg (for a derivative) | [12] |

| Spodoptera frugiperda | Larval Feeding Bioassay | LC50 | Not determined for this compound, but other natural products show activity | [13][14][15] (comparative data) |

Signaling Pathways Regulating this compound Biosynthesis

The induction of this compound biosynthesis is a sophisticated process mediated by complex signaling networks. The jasmonate (JA) signaling pathway plays a central role in activating the expression of defense-related genes, including those in the this compound pathway.

Upon pathogen or herbivore attack, the production of jasmonic acid is triggered. This leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which in turn releases transcription factors that can then activate the expression of target genes. The transcription factor GaWRKY1 has been identified as a key regulator of the (+)-δ-cadinene synthase (CAD1-A) gene, a critical step in this compound biosynthesis.[4][5] GaWRKY1 binds to W-box elements in the promoter of the CAD1-A gene, thereby activating its transcription.[4][5]

Experimental Protocols

Extraction and Quantification of this compound by HPLC

This protocol is adapted from methods described for gossypol and related terpenoids.[8][16][17][18]

Experimental Workflow:

Methodology:

-

Sample Preparation: Freeze fresh plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Add 1 mL of 80% aqueous acetone to the powdered tissue, vortex vigorously for 1 minute, and sonicate for 10 minutes.

-

Centrifugation: Centrifuge the extract at 13,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Quantification: Calculate the concentration of this compound based on a standard curve prepared with purified this compound.

-

Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is a general method that can be adapted for testing this compound against various fungal pathogens.[10][19][20][21]

-

Preparation of this compound Stock Solution: Dissolve purified this compound in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

-

Preparation of Fungal Plates: Prepare potato dextrose agar (PDA) and autoclave. While the agar is still molten (around 50°C), add different concentrations of the this compound stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Pour the amended agar into sterile Petri dishes. A control plate with the solvent alone should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus onto the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The IC50 value (the concentration that inhibits 50% of fungal growth) can be determined by probit analysis.

Insect Bioassay (Diet Incorporation Method)

This protocol is a general method for assessing the insecticidal activity of this compound against chewing insects.[22][23][24][25]

-

Preparation of this compound Diet: Prepare an artificial insect diet according to a standard recipe for the target insect species. While the diet is cooling, incorporate this compound (dissolved in a small amount of a suitable solvent) to achieve a range of concentrations. A control diet containing only the solvent should also be prepared.

-

Bioassay Setup: Dispense the diet into individual wells of a multi-well plate or small containers.

-

Insect Infestation: Place one neonate larva of the test insect into each well.

-

Incubation: Maintain the bioassay under controlled conditions of temperature, humidity, and photoperiod suitable for the insect species.

-

Data Collection: Record larval mortality at regular intervals (e.g., daily for 7 days). Larval weight can also be measured at the end of the experiment to assess sublethal effects.

-

Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Conclusion and Future Perspectives

This compound is a crucial player in the defense strategy of cotton plants. Its rapid induction upon biotic stress and its inherent toxicity to a wide range of pests and pathogens underscore its importance. For researchers in plant science, a deeper understanding of the regulatory networks governing this compound biosynthesis could pave the way for engineering more resilient cotton varieties. For drug development professionals, this compound and its derivatives represent a promising source of novel antimicrobial and insecticidal compounds. Further research should focus on elucidating the complete signaling cascade, identifying all the enzymes in the biosynthetic pathway, and exploring the full spectrum of its biological activities. Such efforts will not only enhance our fundamental knowledge of plant-pathogen interactions but also open up new avenues for sustainable agriculture and the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional characterization and response to defense elicitors of mevalonate pathway genes in cotton (Gossypium arboreum L.) [PeerJ] [peerj.com]

- 3. Melatonin enhances cotton immunity to Verticillium wilt via manipulating lignin and gossypol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Characterization of GaWRKY1, a Cotton Transcription Factor That Regulates the Sesquiterpene Synthase Gene (+)-δ-Cadinene Synthase-A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsnet.org [apsnet.org]

- 8. researchgate.net [researchgate.net]

- 9. Gossypol toxicity and detoxification in Helicoverpa armigera and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory Activity Against Rhizoctonia Solani and Chemical Composition of Extract from Moutan Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymol as a Novel Plant-Derived Antibacterial Agent for Suppressing Xanthomonas citri pv. malvacearum in Cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in Control Strategies against Spodoptera frugiperda. A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.ekb.eg [journals.ekb.eg]

- 15. researchgate.net [researchgate.net]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. [Determination of gossypol in cotton root bark by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Antifungal Activity against Fusarium oxysporum of Botanical End-Products: An Integration of Chemical Composition and Antifungal Activity Datasets to Identify Antifungal Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The Effects of Different Cotton Varieties on the Growth and Feeding Preferences of Helicoverpa armigera - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Hemigossypol: The Penultimate Precursor in Gossypol Biosynthesis - A Technical Guide

Abstract

Gossypol, a polyphenolic aldehyde naturally produced by the cotton plant (Gossypium spp.), is a molecule of significant interest due to its dual nature. It functions as a potent phytoalexin, protecting the plant from pests and pathogens, but its inherent toxicity limits the use of cottonseed as a protein source for humans and monogastric animals.[1][2] The biosynthesis of this complex dimeric sesquiterpenoid has been a subject of extensive research, which has conclusively identified hemigossypol as its direct monomeric precursor.[3][4] This technical guide provides an in-depth exploration of the biosynthetic pathway leading to gossypol, with a core focus on the pivotal role of this compound. It consolidates quantitative data, details key experimental protocols, and presents visual diagrams of the biochemical and logical workflows for researchers, scientists, and professionals in drug development.

The Biosynthetic Pathway to Gossypol

The formation of gossypol is a multi-step enzymatic process that begins with the universal precursor for isoprenoids, farnesyl diphosphate (FPP). The pathway involves a series of cyclization and oxidative reactions to form the this compound monomer, which then undergoes a final dimerization step.

From Farnesyl Diphosphate (FPP) to this compound

The initial committed step in gossypol biosynthesis is the cyclization of FPP to (+)-δ-cadinene, a reaction catalyzed by the enzyme (+)-δ-cadinene synthase (CDN) .[5][6] Following this, a series of oxidative modifications occur. A key enzyme, (+)-δ-cadinene 8-hydroxylase (CYP706B1) , a cytochrome P450 monooxygenase, hydroxylates (+)-δ-cadinene to produce 8-hydroxy-δ-cadinene.[6][7][8]

Subsequent steps involve further oxidations to form deoxythis compound.[7] Research has identified several additional enzymes crucial for this conversion, including cytochrome P450s (CYP82D113 and CYP71BE79), a short-chain alcohol dehydrogenase (DH1), and a 2-oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD-1).[5][9] These enzymes work in a coordinated fashion to convert (+)-δ-cadinene into this compound.[9][10]

The Final Dimerization: this compound to Gossypol

The terminal step in the pathway is the phenolic oxidative coupling of two this compound molecules to form the dimeric gossypol.[7] This reaction is catalyzed by hydrogen peroxide-dependent peroxidase enzymes.[7][11] The coupling occurs ortho to the phenolic hydroxyl groups of this compound.[7]

Furthermore, the stereochemistry of the final gossypol product can be influenced by dirigent proteins.[12] In the absence of these proteins, the coupling of this compound radicals produced by peroxidases or laccases results in a racemic mixture of (+)- and (-)-gossypol.[11] However, in some cotton varieties, a dirigent protein guides the reaction to favor the formation of the (+)-gossypol enantiomer, demonstrating a layer of stereo-specific control.[12]

Caption: The gossypol biosynthetic pathway from FPP to the final product.

Quantitative Data

Temporal Accumulation in Developing Cottonseed

Studies tracking the accumulation of this compound and gossypol in developing cotton embryos provide strong evidence for their precursor-product relationship. The concentrations of both compounds increase concomitantly until approximately 40 days post-anthesis (dpa). After this point, the level of this compound begins to decline, while gossypol concentration remains high, consistent with the conversion of the precursor into the final product.[3][4][13]

| Days Post-Anthesis (dpa) | Gossypol Concentration (μg/mg dry tissue) | This compound Presence | Gene Transcript Levels (CDN, CYP706B1) |

| 25 | 0.25[13] | Detected | Increasing |

| 40 | 8.9 (Peak)[13] | Detected (Peak) | Peak Levels |

| >40 | Remains High[3][4][13] | Declining[3][4][13] | Declining |

Effects of Gene Silencing on Metabolite Production

Virus-Induced Gene Silencing (VIGS) experiments have been instrumental in functionally characterizing the enzymes of the pathway. Silencing the genes that encode these enzymes leads to a significant reduction in the accumulation of gossypol and related sesquiterpenoids, confirming their role in the biosynthesis.[5]

| Gene Silenced | Metabolite Measured | Reduction in Accumulation (%) |

| CDNC | Hemigossypolone | 95.1[5] |

| CDNC | Gossypol | 96.7[5] |

| CYP706B1 | Hemigossypolone | 59.4[5] |

| CYP706B1 | Gossypol | 61.2[5] |

| CYP82D113, CYP71BE79, DH1, 2-ODD-1 | Hemigossypolone & Gossypol | >50[5] |

Key Experimental Protocols

The elucidation of the gossypol pathway has relied on a combination of genetic, biochemical, and analytical techniques.

Virus-Induced Gene Silencing (VIGS) for Gene Function Analysis

VIGS is a powerful reverse genetics tool used to transiently suppress the expression of a target gene in plants.[9] This method was critical for identifying the function of several oxidative enzymes in the gossypol pathway.[5][10]

Methodology:

-

Gene Selection: Candidate enzyme genes are identified through transcriptome analysis, often by comparing gene expression in glanded (gossypol-producing) and glandless cotton varieties.[5][9]

-

Vector Construction: A fragment of the target gene is cloned into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

-

Agroinfiltration: Agrobacterium tumefaciens cultures containing the pTRV1 and the pTRV2-gene construct are mixed and co-infiltrated into the cotyledons of young cotton seedlings. An empty pTRV2 vector is used as a control.

-

Incubation: Plants are grown for 2-3 weeks to allow for the systemic spread of the viral vector and subsequent silencing of the target gene.

-

Metabolite Analysis: Leaf tissues from silenced and control plants are harvested. Metabolites are extracted and analyzed using GC-MS or LC-MS to identify the accumulation of the enzyme's substrate or a reduction in downstream products.[5][9]

Caption: A typical workflow for Virus-Induced Gene Silencing (VIGS).

Peroxidase-Mediated Coupling Assay

This in vitro assay confirms the role of peroxidases in the final dimerization step.

Methodology:

-

Enzyme Preparation: Crude protein extracts are prepared from cotton embryos (e.g., Gossypium hirsutum).[11]

-

Substrate Preparation: this compound is synthesized or purified. For tracking, it can be radiolabeled (e.g., [4-³H]-hemigossypol).[11]

-

Reaction Mixture: The reaction is set up containing the embryo extract, this compound, and a buffer solution.

-

Initiation: The reaction is initiated by the addition of hydrogen peroxide (H₂O₂).[11]

-

Inhibition Control: A parallel reaction including an inhibitor, such as sodium azide (1-10 mM), is run to confirm peroxidase activity.[11]

-

Analysis: After incubation, the reaction is stopped, and the products are extracted. The formation of gossypol is quantified using High-Performance Liquid Chromatography (HPLC).[11]

Metabolite Profiling via HPLC and LC-MS

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for the separation, identification, and quantification of this compound and gossypol in plant tissues.[3][13]

Methodology:

-

Sample Preparation: Embryos or other tissues are harvested, lyophilized, and ground to a fine powder.

-

Extraction: The powder is extracted with an appropriate solvent mixture (e.g., acetonitrile/water/acetic acid).

-

Chromatographic Separation: The extract is injected into an HPLC or LC-MS system equipped with a C18 reverse-phase column. A gradient elution program is used to separate the compounds.

-

Detection and Quantification:

-

HPLC: Compounds are detected using a UV-Vis or photodiode array detector. Quantification is performed by comparing peak areas to those of authentic standards.

-

LC-MS: After separation, compounds are ionized and detected by a mass spectrometer, providing mass information that confirms the identity of this compound and gossypol.[3][13]

-

Transcriptional Regulation

The biosynthesis of gossypol is tightly regulated at the transcriptional level. Genes encoding the enzymes in the pathway, despite being distributed across the cotton genome, show highly similar and coordinated expression patterns.[9][10] This suggests they are controlled by a common set of transcription factors. The transcription factor GaWRKY1 has been shown to activate the expression of the CDN1 gene.[6][8] More recently, a master regulator, GoPGF , has been identified that controls both the formation of pigment glands (where gossypol is stored) and the activation of gossypol biosynthetic genes.[14]

Caption: Transcriptional regulation of the gossypol biosynthetic pathway.

Conclusion and Future Directions

The identification of this compound as the direct precursor to gossypol and the characterization of the enzymatic steps leading to its formation represent a significant advancement in plant biochemistry. The detailed understanding of this pathway, facilitated by modern molecular and analytical techniques, provides a robust framework for both fundamental research and applied science. For drug development professionals, understanding the biosynthesis can inform the synthesis of gossypol analogs. For agricultural scientists, this knowledge is critical for developing metabolic engineering strategies, such as tissue-specific gene silencing, to produce cotton varieties with gossypol-free seeds while maintaining the protective gossypol levels in the rest of the plant.[1][2] Future research will likely focus on fully elucidating the remaining gaps in the pathway, understanding its intricate regulatory networks, and translating this knowledge into commercially viable cotton cultivars.

References

- 1. mdpi.com [mdpi.com]

- 2. Metabolic engineering of gossypol in cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of gossypol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gossypol: phytoalexin of cotton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gossypol - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. Characterization of gossypol biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective coupling of this compound to form (+)-gossypol in moco cotton is mediated by a dirigent protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Physical and Chemical Properties of Hemigossypol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemigossypol, a naturally occurring sesquiterpenoid aldehyde, serves as the biosynthetic precursor to the well-known cotton plant polyphenol, gossypol.[1] Found in various tissues of the cotton plant (genus Gossypium), this compound and its derivatives have garnered significant interest within the scientific community due to their diverse biological activities, including potent antifungal, insecticidal, and antiviral properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its biological significance, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a yellow, crystalline pigment.[2] Its core structure consists of a dihydroxynaphthalene ring system substituted with isopropyl, methyl, and aldehyde functional groups.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₆O₄ | [3][4] |

| Molecular Weight | 260.29 g/mol | [4] |

| CAS Number | 40817-07-0 | [3] |

| IUPAC Name | 2,3,8-trihydroxy-6-methyl-4-(1-methylethyl)-1-naphthalenecarboxaldehyde | [3] |

| Melting Point | Data for a derivative (2,3,8-Trihydroxy-4-isopropyl-6,7-dimethyl-1-naphthaldehyde) is 160–162 °C. A definitive melting point for this compound is not readily available. | |

| Boiling Point | Not available. | |

| Solubility | While specific quantitative data for this compound is limited, its parent compound, Gossypol, is soluble in ethanol, methanol, acetone, and DMSO, and insoluble in water. | [5] |

| Appearance | Yellow, crystalline solid. | [2] |

Spectral Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]+ would be expected at m/z 260. Fragmentation of this compound would likely involve characteristic losses of small molecules such as water (H₂O), carbon monoxide (CO), and methyl (CH₃) or isopropyl (C₃H₇) groups from the parent molecule.[9][10][11][12]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of its aromatic naphthalene core and the presence of hydroxyl and aldehyde chromophores. Studies on gossypol and its derivatives show strong absorption in the UV region.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, C=O stretching of the aldehyde group, and C=C stretching of the aromatic ring.[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of this compound

HPLC is a primary method for the separation, identification, and quantification of this compound in various matrices. While a specific, standardized method for this compound is not universally established, the following protocol, adapted from methods for gossypol, can serve as a robust starting point for method development.[13][14][15][16]

Sample Preparation:

-

Extraction from Plant Material: Macerate the dried and ground plant material with acetone.[13]

-

Solvent Evaporation: Evaporate the acetone extract to dryness under reduced pressure.

-

Reconstitution: Redissolve the residue in a suitable solvent, such as a mixture of methanol and water, for HPLC analysis.[13]

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

-

Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase system consists of:

-

Solvent A: Water with 0.1% formic acid or phosphoric acid.

-

Solvent B: Acetonitrile or methanol.

-

-

Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[14][16]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (e.g., around 254 nm or 280 nm) is suitable.

-

Injection Volume: 10-20 µL.

Workflow for HPLC Method Development:

Caption: A typical workflow for the HPLC analysis of this compound.

Biological Activity and Signaling Pathways

This compound is a key intermediate in the biosynthesis of gossypol, a compound with a wide range of biological activities. The conversion of this compound to gossypol is catalyzed by peroxidase enzymes.[1][17]

While much of the research on signaling pathways has focused on gossypol, the structural similarity suggests that this compound may share some mechanisms of action. Gossypol is known to induce cell cycle arrest and apoptosis, and its derivatives have been investigated for their anticancer properties.[6]

The biosynthetic pathway from farnesyl diphosphate (FPP) to this compound involves several enzymatic steps, including the action of (+)-δ-cadinene synthase and various cytochrome P450 monooxygenases.

Caption: Biosynthetic pathway of Gossypol from Farnesyl Diphosphate.

Structure-Activity Relationship (SAR)

The biological activity of this compound and its derivatives is closely linked to their chemical structure. While specific SAR studies on this compound are not extensively documented, research on related phenolic compounds and gossypol derivatives provides valuable insights.

For antifungal activity, the presence of hydroxyl groups and the aldehyde functionality are believed to be crucial. Modifications to the aromatic ring and the isopropyl group can significantly impact the potency and selectivity of these compounds.[18][19][20] The development of novel antifungal agents often involves synthesizing a series of analogs with systematic structural variations to identify the key pharmacophoric features.[20][21][22]

Caption: Key structural features influencing the antifungal activity of this compound.

Conclusion

This compound stands as a molecule of significant interest for researchers in natural product chemistry, medicinal chemistry, and drug development. Its role as a biosynthetic precursor to gossypol and its intrinsic biological activities make it a valuable target for further investigation. This technical guide has summarized the current knowledge on the physical and chemical properties of this compound, provided a framework for its analytical characterization, and touched upon its biological relevance. Further research is warranted to fully elucidate its specific biological targets, mechanisms of action, and to explore the therapeutic potential of its derivatives.

References

- 1. This compound, a constituent in developing glanded cottonseed (Gossypium hirsutum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gossypol - Wikipedia [en.wikipedia.org]

- 3. This compound | C15H16O4 | CID 115300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. shop.bio-connect.nl [shop.bio-connect.nl]

- 5. GOSSYPOL CAS#: 303-45-7 [m.chemicalbook.com]

- 6. gossypol, 303-45-7 [thegoodscentscompany.com]

- 7. auremn.org.br [auremn.org.br]

- 8. 1H- and 13C-NMR, FTIR, UV-VIS, ESI-MS, and PM5 studies as well as emission properties of a new Schiff base of gossypol with 5-methoxytryptamine and a new hydrazone of gossypol with dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. Analysis of gossypol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wjmpr.com [wjmpr.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. rjptonline.org [rjptonline.org]

- 17. The peroxidative coupling of this compound to (+)- and (-)-gossypol in cottonseed extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]

- 20. Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines | Semantic Scholar [semanticscholar.org]

- 22. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]

Hemigossypol's Mechanism of Action in Fungal Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hemigossypol, a naturally occurring sesquiterpenoid aldehyde found in cotton plants, has demonstrated significant broad-spectrum antifungal activity against a variety of phytopathogenic fungi.[1][2] As a precursor to the more extensively studied gossypol, its mechanism of action is believed to involve a multi-pronged attack on fungal cellular processes. This technical guide synthesizes the current understanding of this compound's antifungal properties, drawing parallels from its dimer, gossypol, to elucidate its core mechanisms. This document provides an in-depth overview of its impact on fungal cell membrane integrity, mitochondrial function, and the induction of oxidative stress, supported by quantitative data and detailed experimental protocols. Visualized signaling pathways and experimental workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. This has spurred the search for novel antifungal agents with unique mechanisms of action. This compound, a phytoalexin produced by cotton plants (Gossypium spp.), represents a promising candidate.[2] Its fungicidal and insecticidal properties have been noted, suggesting its role in plant defense.[1] While direct research on this compound's specific mechanisms is nascent, extensive studies on its dimer, gossypol, provide a solid foundation for understanding its potential modes of action. This guide will explore these mechanisms, offering a technical resource for the scientific community.

Antifungal Spectrum and Efficacy

This compound and its derivatives have shown considerable fungicidal activity against a wide range of phytopathogenic fungi.[1] The antifungal efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of Gossypol and Related Compounds Against Various Fungal Pathogens

| Compound | Fungal Species | Concentration (µg/mL) | Inhibition (%) | ED50 (µg/mL) | Reference |

| Racemic Gossypol | Aspergillus flavus | 100 | up to 95 | - | [3] |

| Racemic Gossypol | Aspergillus parasiticus | 100 | up to 95 | - | [3] |

| Racemic Gossypol | Fusarium graminearum | 100 | up to 95 | - | [3] |

| Gossypolone | Aspergillus flavus | 100 | - | - | [3] |

| Gossypolone | Most tested isolates | 100 | 100 | - | [3] |

| Apogossypolone | Aspergillus flavus | 100 | up to 95 | - | [3] |

Core Mechanisms of Action

The antifungal activity of this compound is likely multifaceted, targeting several key cellular processes simultaneously. The primary proposed mechanisms include disruption of the cell membrane and its functions, impairment of mitochondrial activity, and induction of oxidative stress.

Disruption of Fungal Cell Membrane Integrity

One of the primary modes of action for phenolic compounds like this compound is the disruption of the fungal cell membrane. This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.

-

Alteration of Membrane Fluidity and Permeability: this compound is thought to intercalate into the lipid bilayer, altering its fluidity and compromising its barrier function. This can lead to the leakage of ions and small molecules essential for cellular homeostasis.

-

Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of its biosynthesis weakens the membrane, making it more susceptible to stress. While direct inhibition by this compound is yet to be confirmed, other phenolic compounds have been shown to target enzymes in the ergosterol biosynthesis pathway.

Impairment of Mitochondrial Function

Mitochondria are the powerhouses of the cell and are crucial for fungal survival and virulence. Gossypol has been shown to have a primary antimitochondrial activity, a mechanism likely shared by this compound.[4]

-

Inhibition of Mitochondrial Respiration: Gossypol directly inhibits oxygen uptake in respiring cells, indicating a disruption of the electron transport chain.[4] This leads to a decrease in ATP production, starving the fungus of the energy required for essential cellular processes.

-

Inhibition of Mitochondrial Protein Synthesis: Selective inhibition of mitochondrial protein synthesis has been observed with gossypol treatment.[4] This further cripples mitochondrial function, as essential protein components of the respiratory chain are not produced.

Induction of Oxidative Stress

The disruption of mitochondrial respiration can lead to the leakage of electrons from the electron transport chain, resulting in the formation of reactive oxygen species (ROS). An excess of ROS can cause significant damage to cellular components.

-

ROS Production: The interaction of this compound with mitochondrial components likely triggers an increase in the production of superoxide radicals and hydrogen peroxide.

-

Oxidative Damage: The accumulation of ROS can lead to lipid peroxidation, protein oxidation, and DNA damage, ultimately triggering programmed cell death or apoptosis. Fungal cells have antioxidant defense systems to counteract ROS, but the overwhelming production induced by this compound can saturate these systems.

Signaling Pathways and Experimental Workflows

To investigate the proposed mechanisms of action, a series of experiments can be conducted. The following diagrams illustrate the logical flow of these investigations and the potential signaling pathways affected by this compound.

Caption: Experimental workflow for investigating this compound's antifungal mechanism.

References

- 1. Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Primary mitochondrial activity of gossypol in yeast and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

De Novo Synthesis of Hemigossypol and its Analogues: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemigossypol, a sesquiterpenoid natural product, serves as the biosynthetic precursor to gossypol, a dimeric sesquiterpenoid found in the cotton plant (Gossypium species).[1][2][3] While gossypol has been extensively studied for its diverse biological activities, including anticancer, antiviral, and contraceptive properties, this compound itself and its synthetic analogues have garnered interest for their own therapeutic potential, notably their antifungal activity.[4][5] This document provides detailed application notes and protocols for the de novo chemical synthesis of this compound and its analogues, offering a foundation for further research and drug development.

Application Notes

The de novo synthesis of this compound and its analogues allows for the production of these compounds in quantities sufficient for biological evaluation and the generation of novel derivatives with potentially improved efficacy and reduced toxicity. The primary reported bioactivity of this compound is its antifungal properties.[5] Its dimer, gossypol, is known to exert anticancer effects by inhibiting anti-apoptotic Bcl-2 family proteins, inducing apoptosis, and modulating signaling pathways such as PI3K/Akt and NF-κB.[6] While the specific signaling pathways modulated by this compound are not as extensively characterized, its structural relationship to gossypol suggests potential for similar mechanisms of action that warrant further investigation. The synthetic routes described herein provide access to a library of this compound analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are based on the first reported de novo synthesis of this compound and subsequent modifications for the synthesis of its analogues.

Protocol 1: Synthesis of this compound (3a)

This protocol outlines the key steps for the synthesis of this compound, adapted from Wei, J., et al. (2010).

Step 1: Synthesis of Lactone (7a)

-

To a refluxing solution of magnesium turnings (3 equivalents) and a crystal of iodine in dry tetrahydrofuran (THF), add a solution of 1-bromo-2-isopropyl-3,4-dimethoxybenzene (5a) (1 equivalent) in dry THF dropwise to initiate Grignard reagent formation.

-

After the addition is complete, continue refluxing for 1 hour.

-

Cool the reaction mixture to 0°C and add a solution of ethyl 3-methyl-4-oxobutanoate (6a) (1.2 equivalents) in dry THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Acidify the mixture with 6M HCl and stir at room temperature for 5 hours to facilitate lactonization.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford lactone 7a .

Step 2: Synthesis of Naphthalenol (9a)

-

Dissolve lactone 7a (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C.

-

Add a solution of boron tribromide (BBr₃) (5 equivalents) in CH₂Cl₂ dropwise.

-

Stir the reaction at -78°C for 2 hours, then allow it to warm to room temperature and stir for an additional 24 hours.

-

Carefully quench the reaction by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield naphthalenol 9a .

Step 3: Formylation to Synthesize this compound (3a)

-

To a solution of naphthalenol 9a (1 equivalent) in anhydrous cyclohexane at 0°C, add t-butyllithium (t-BuLi) (8 equivalents) dropwise.

-

Stir the reaction mixture for 18 hours at 0°C.

-

Add N-formyl-N-phenylformamide (2.5 equivalents) and continue stirring for 8 hours.

-

Quench the reaction with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting crude product by column chromatography to obtain this compound 3a .

Protocol 2: Synthesis of Hemigossylic Lactone (4a)

This protocol describes a modification of the synthetic route to produce hemigossylic lactone, an analogue of this compound.

Step 1: Synthesis of Methylated Intermediate (13a)

-

This intermediate can be prepared from commercially available starting materials as described in the literature.[4]

Step 2: Synthesis of Ester (15a)

-

To a solution of compound 13a (1 equivalent) in anhydrous cyclohexane at 0°C, add t-BuLi (7 equivalents) dropwise.

-

Stir the mixture for 18 hours at room temperature.

-

Cool the reaction to -10°C and add methyl chloroformate (19 equivalents).

-

Stir for 8 hours at -10°C.

-

Quench with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography to yield ester 15a .

Step 3: Demethylation and Lactonization to Hemigossylic Lactone (4a)

-

Dissolve ester 15a (1 equivalent) in anhydrous CH₂Cl₂ and cool to -78°C.

-

Add BBr₃ (4 equivalents) dropwise and stir for 1 hour at -78°C, 1 hour at 0°C, and 3 hours at room temperature.

-

Add 6M HCl and reflux the mixture for 3 hours.

-